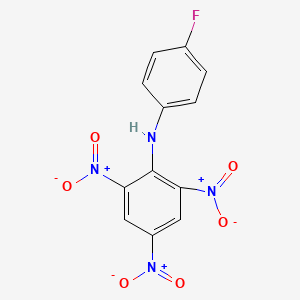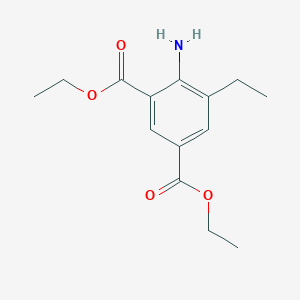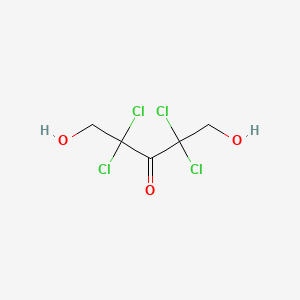![molecular formula C14H17BrN2O B11966127 2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.208. It is known for its unique structure, which includes a pyrroloimidazole core, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrroloimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Etherification: The phenyl ether group is introduced through a nucleophilic substitution reaction.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl ether group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets. It is known to bind to receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity. This inhibition can lead to the suppression of necroptosis, a form of programmed cell death, making it a potential candidate for treating diseases associated with excessive cell death .
Comparaison Avec Des Composés Similaires
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit necroptosis inhibition but differ in their core structure and specific activity profiles.
2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE lies in its specific combination of functional groups and its potent inhibitory activity against RIPK1.
Propriétés
Formule moléculaire |
C14H17BrN2O |
|---|---|
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c1-10-14(15-13-4-3-9-16(10)13)11-5-7-12(17-2)8-6-11;/h5-8H,3-4,9H2,1-2H3;1H |
Clé InChI |
GTKRQORDFWALNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2N1CCC2)C3=CC=C(C=C3)OC.Br |
Solubilité |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)


![3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11966069.png)


![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)
![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)



![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)
![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
